(4-Bromo-3-fluoro-2-pyridyl)methanamine

Catalog No.
S15836463
CAS No.
M.F
C6H6BrFN2
M. Wt
205.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromo-3-fluoro-2-pyridyl)methanamine

Product Name

(4-Bromo-3-fluoro-2-pyridyl)methanamine

IUPAC Name

(4-bromo-3-fluoropyridin-2-yl)methanamine

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

InChI

InChI=1S/C6H6BrFN2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H,3,9H2

InChI Key

ZBZOYHRGLHSWCO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)F)CN

(4-Bromo-3-fluoro-2-pyridyl)methanamine is an organic compound belonging to the pyridine class, characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 3-position of the pyridine ring. Its molecular formula is C6H7BrFN2C_6H_7BrFN_2 with a molecular weight of approximately 241.49 g/mol . This compound is often encountered in various chemical and pharmaceutical applications due to its unique structural features, which can influence its reactivity and biological properties.

Typical of amines and halogenated compounds. Some notable reactions include:

  • Nucleophilic Substitution: The bromine and fluorine substituents can undergo nucleophilic substitution reactions, where nucleophiles can replace these halogens.
  • Amination Reactions: The amine group can react with various electrophiles, leading to the formation of more complex molecules.
  • Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds, particularly in the presence of catalysts like palladium.

These reactions are essential for synthesizing more complex organic molecules and developing pharmaceuticals.

The synthesis of (4-Bromo-3-fluoro-2-pyridyl)methanamine typically involves multi-step processes that may include:

  • Halogenation: Starting from a suitable pyridine derivative, bromination and fluorination can be performed using reagents such as bromine and fluorine gas or their equivalents.
  • Amination: The introduction of the amine group can be achieved through reductive amination or direct amination methods, often utilizing ammonia or primary amines under catalytic conditions.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain high purity levels suitable for research or industrial applications.

(4-Bromo-3-fluoro-2-pyridyl)methanamine finds applications in various fields:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds.
  • Material Science: The compound could be utilized in the development of new materials with specific electronic or optical properties.
  • Agricultural Chemicals: Potentially used in developing agrochemicals due to its biological activity against pests.

Interaction studies involving (4-Bromo-3-fluoro-2-pyridyl)methanamine focus on its behavior when interacting with biological macromolecules such as proteins and nucleic acids. These studies help elucidate:

  • Binding Affinity: Understanding how well the compound binds to target proteins can provide insights into its potential therapeutic uses.
  • Mechanism of Action: Investigating how this compound affects cellular pathways can reveal its biological significance.

Such studies are crucial for assessing the viability of this compound as a drug candidate.

Several compounds share structural similarities with (4-Bromo-3-fluoro-2-pyridyl)methanamine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Bromo-3-fluoro-2-methylpyridine1211583-78-60.81
4-Bromo-2-(difluoromethyl)pyridine1211580-54-90.78
5-Bromo-3-fluoropicolinonitrile886373-28-00.74
5-Bromo-2-fluoro-3-methylpyridine29312-98-90.85
4-Bromo-2-fluoro-6-methylpyridine1227565-50-50.73

These compounds exhibit varying degrees of similarity based on their functional groups and positions of substituents. Each compound's unique arrangement influences its chemical behavior and potential applications, highlighting the importance of structural diversity in drug design and development.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

203.96984 g/mol

Monoisotopic Mass

203.96984 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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